2-Amino-6-bromopyridine-3-sulfonamide
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Overview
Description
2-Amino-6-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6BrN3O2S and a molecular weight of 252.09 g/mol . This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-bromopyridine-3-sulfonamide typically involves the bromination of 2-amino-3-pyridinesulfonamide. One common method includes the reaction of 2-amino-3-pyridinesulfonamide with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to maintain consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino and sulfonamide groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Amino-6-bromopyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and dyes.
Biological Studies: It is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-amino-6-bromopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
2-Amino-3-bromopyridine: Differs in the position of the bromine atom, which can affect its reactivity and applications.
2-Amino-6-chloropyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
2-Amino-6-bromopyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
2-amino-6-bromopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAKQFNCKXTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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